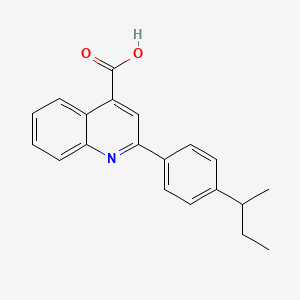

2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

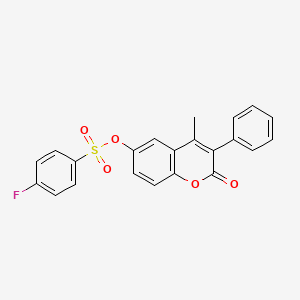

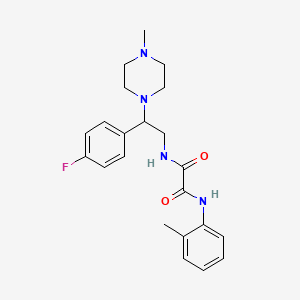

“2-(4-Sec-butylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H19NO2 and a molecular weight of 305.38 . It is used for proteomics research .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: CCC©C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted melting point of 204.62°C, a predicted boiling point of 478.5°C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.63 .Scientific Research Applications

Synthesis Methods and Optimization

- Innovative microwave-assisted synthesis methods have been developed for the preparation of substituted anilides of quinoline-2-carboxylic acid, demonstrating efficient and direct reactions of acids or esters with substituted anilines (Bobál et al., 2012).

- Another study explored the microwave-irradiated and conventional heating methods for synthesizing amino and fluoro-substituted quinoline-4-carboxylic acid derivatives, showcasing advantages like shorter reaction times and higher yields (Bhatt et al., 2015).

Applications in Medicinal Chemistry

- Quinoline derivatives have been used to synthesize ligands for metal-catalyzed reactions in pharmaceutical ingredient preparation, demonstrating excellent enantioselectivities and catalytic activities in asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).

- Studies on the synthesis of quinoline-2-carboxylates have revealed their significance in the creation of biologically active molecules and ligands in metal-catalyzed reactions (Gabrielli et al., 2016).

Photophysical and Fluorescence Studies

- Excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores have been synthesized, with studies on their photophysical behaviors in different solvents, revealing dual emissions and large Stokes shift emission patterns (Padalkar & Sekar, 2014).

Agricultural and Environmental Applications

- The synthesis of 2,4-bis(fluoroalkyl)quinoline-3-carboxylates has provided a platform for the development of potential agrochemical ingredients (Aribi et al., 2018).

- Novel quinoline derivatives have been analyzed as green corrosion inhibitors for mild steel in acidic mediums, showing promising results in electrochemical impedance spectroscopy and potentiodynamic polarization measurements (Singh et al., 2016).

Properties

IUPAC Name |

2-(4-butan-2-ylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-3-13(2)14-8-10-15(11-9-14)19-12-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-13H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQWMFKYQCRUMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2673248.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2673255.png)

![Ethyl 4-[(8-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2673257.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2673258.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2673262.png)

![[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2673268.png)